molecular formula C15H22N2O2 B12983408 tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate

tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate

Cat. No.: B12983408
M. Wt: 262.35 g/mol
InChI Key: IYVLABARZXDRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate is a research compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate involves several steps. One common method includes the use of LiHMDS, toluene, Pd2(dba)3.CHCl3, and P(tBu)3.HBF4 as reactants. The reaction is carried out at room temperature overnight, followed by extraction and purification steps to obtain the desired product with a yield of 83%.

Chemical Reactions Analysis

tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aldehydes, TBHP, and Bu4NI . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a valuable tool for studying the properties and reactions of pyrrolidine derivatives . Its unique structure allows for the exploration of various pharmacological and biochemical pathways, making it a crucial component in drug discovery and development .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The versatility of the pyrrolidine scaffold allows for diverse biological activities, depending on the specific substituents and stereochemistry of the compound .

Comparison with Similar Compounds

tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their biological activities and applications. The unique combination of tert-butyl and phenyl groups in this compound contributes to its distinct properties and makes it a valuable compound for research .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 4-amino-2-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(16)9-13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3

InChI Key

IYVLABARZXDRKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)N

Origin of Product

United States

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